2-Chloro-6-hydrazinopyridine
Overview
Description
2-Chloro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and a hydrazine group at the sixth position of the pyridine ring .
Scientific Research Applications
2-Chloro-6-hydrazinopyridine has several scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, in general, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The mode of action of 2-Chloro-6-hydrazinopyridine involves its interaction with its targets, leading to changes in the cellular environment. The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .
Biochemical Pathways
It’s known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-hydrazinopyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of covalent bonds between the hydrazine group of this compound and the active sites of the enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) signaling . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes and other protective proteins, thereby enhancing cellular defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the hydrazine group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and activity, thereby affecting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nitrogen metabolism . This compound can interact with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of various biomolecules, including amino acids and nucleotides.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-hydrazinopyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction typically occurs in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Another method involves the reduction of the corresponding diazonium salts . This method is also effective for producing substituted hydrazinopyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of solvent and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinopyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydrazine hydrate, amines, and thiols.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Azo compounds and other oxidized derivatives.
Reduction: Hydrazones and other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Lacks the chlorine atom at the second position.
6-Hydrazinopyridine: Lacks the chlorine atom at the second position.
2-Chloro-4-hydrazinopyridine: Has the hydrazine group at the fourth position instead of the sixth.
Uniqueness
2-Chloro-6-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
(6-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSPKIAXHZROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313076 | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-03-3 | |
Record name | 5193-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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